![molecular formula C19H17ClN4O B2469063 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide CAS No. 866010-52-8](/img/structure/B2469063.png)
2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide
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Overview
Description
Scientific Research Applications
- Research Findings : Experimental studies have shown that this compound exhibits antibacterial activity against various bacteria, including Enterococcus faecalis .
Antibacterial Activity
Biological Applications of Nicotinamide
Mechanism of Action
Target of Action
It is a derivative of nicotinamide, which is known to interact with adp-ribosyl cyclase 2 and exotoxin a . These targets play crucial roles in various cellular processes.
Mode of Action
Nicotinamide is a component of the coenzyme NAD, which is essential in redox reactions .
Biochemical Pathways
Given its structural similarity to nicotinamide, it may influence pathways involving nad, a critical coenzyme in various metabolic processes .
Result of Action
Some nicotinamide derivatives have demonstrated antibacterial and antibiofilm properties , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-chloro-N-[2-(2-phenylethylamino)pyridin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-15(8-4-11-21-17)19(25)24-16-9-5-12-22-18(16)23-13-10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJOBQVXSVQJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide |
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